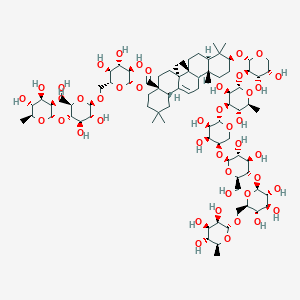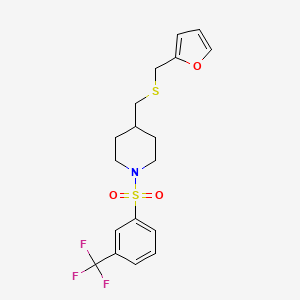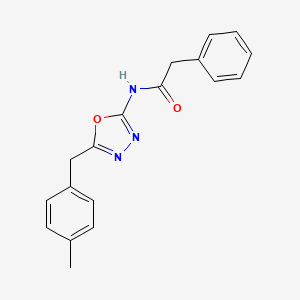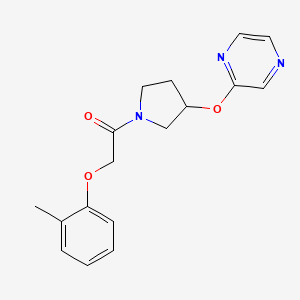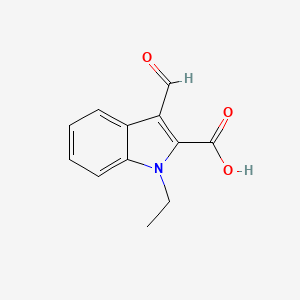
1-Ethyl-3-formyl-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-formyl-1H-indole-2-carboxylic acid is a derivative of indole, which is a significant scaffold in medicinal chemistry due to its presence in a variety of natural products and pharmaceuticals. The indole structure is versatile and can be functionalized at various positions to yield a wide range of compounds with diverse biological activities.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, the Friedel-Crafts acylation is a common approach to introduce acyl groups into the indole framework. Ethyl 1H-indole-2-carboxylate can undergo acylation at different positions, primarily at the C3 or C5 position of the indole nucleus, depending on the acylating reagents used . Additionally, the synthesis of formyl-substituted indole-2-carboxylates can be accomplished by transforming a sulfomethyl group to a formyl function, as demonstrated in the preparation of ethyl 4-, 6-, and 7-formyl-1H-indole-2-carboxylates .
Molecular Structure Analysis
The molecular structure of indole derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of related compounds such as ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate has been determined by single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms in the crystal lattice . Similarly, the structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid has been elucidated using X-ray diffraction, revealing the presence of hydrogen bonds that generate a three-dimensional network in the crystal .
Chemical Reactions Analysis
Indole derivatives can participate in a variety of chemical reactions. The palladium-catalyzed coupling reactions of 2-trifluoromethanesulfonyloxyindole-1-carboxylic acid ethyl ester with different partners yield 2-substituted indoles, which is a testament to the reactivity of the indole moiety and its potential for further functionalization . Moreover, indole compounds can influence the formation of ethylene from 1-aminocyclopropane-1-carboxylic acid (ACC) in the presence of horseradish peroxidase, showcasing the role of indoles in biochemical processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. For instance, the presence of substituents such as formyl or carboxyl groups can affect the compound's solubility, melting point, and reactivity. The crystallographic data, such as unit cell dimensions and space group, provide insights into the solid-state properties of these compounds . The antitumor activities of certain indole derivatives, as well as their inhibitory concentrations (IC50 values), are indicative of their potential therapeutic applications .
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Synthesis of Indole Derivatives : 1-Ethyl-3-formyl-1H-indole-2-carboxylic acid is a key intermediate in the synthesis of various indole derivatives. For example, ethyl 5-formyl-1H-indole-2-carboxylates have been prepared from related sulfomethyl groups, demonstrating the compound's role in synthesizing aldehydes from indoles (Pete, Parlagh, & Tőke, 2003).
- Transformation in Chemical Reactions : The compound's transformation abilities are highlighted in studies where sulfomethyl groups are transformed into formyl functions, leading to various substituted indole carboxylates (Pete, Szöllösy, & Szokol, 2006).
Applications in Organic Chemistry
- Acylation Processes : It serves as a substrate in acylation processes, where ethyl indole-2-carboxylates are reacted with carboxylic acids to produce acylindole carboxylates, demonstrating its utility in the modification of indole compounds (Murakami et al., 1985).
- Role in Oligomerization : The compound plays a role in oligomerization reactions with thiols, leading to the production of various indole-carboxylic acid derivatives, which are important in organic synthesis (Mutulis et al., 2008).
Extraction and Isolation
- Marine Sponge Constituents : It has been identified as a constituent in marine sponges, such as Xetospongia testudinaria, showcasing its presence in natural products and the potential for novel compound discovery (Wen-han, 2007).
Novel Compound Synthesis
- Synthesis of Complex Molecules : The compound is involved in the synthesis of complex molecules like furoindole derivatives, demonstrating its versatility in creating diverse chemical structures (Grinev, Chizhov, & Vlasova, 1977).
Natural Source Discovery
- Discovery in Marine Sponges : Its discovery as a natural product in marine sponges like Ircinia sp. indicates its biological significance and potential for bioprospecting (Abdjul et al., 2015).
Catalytic and Synthetic Reactions
- Catalytic Reactions : This compound is key in catalytic reactions, such as hydrogenations and carboxylations, further highlighting its utility in complex chemical syntheses (Nemoto et al., 2016).
Safety And Hazards
Orientations Futures
Indoles, including 1-Ethyl-3-formyl-1H-indole-2-carboxylic acid, are significant heterocyclic systems in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives are important future directions .
Propriétés
IUPAC Name |
1-ethyl-3-formylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-13-10-6-4-3-5-8(10)9(7-14)11(13)12(15)16/h3-7H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYGLYURHOIYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-formyl-1H-indole-2-carboxylic acid | |
CAS RN |
78358-23-3 |
Source


|
| Record name | 1-ethyl-3-formyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(allylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3001280.png)
![(5-Bromopyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3001283.png)
![3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B3001286.png)
![4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]-N-phenethylbenzenesulfonamide](/img/structure/B3001290.png)
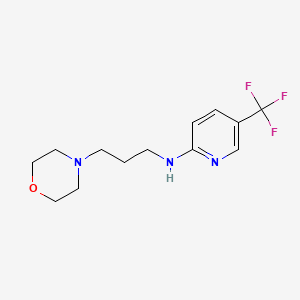
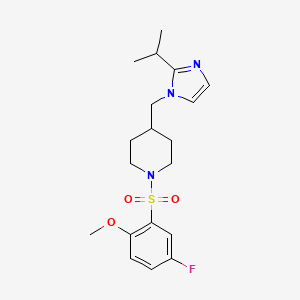
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3001293.png)
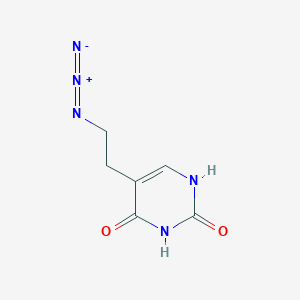
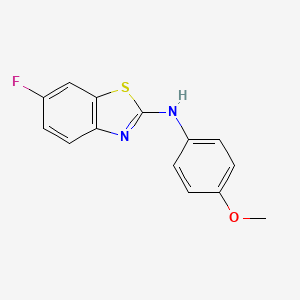
![3-(4-Fluorospiro[2H-indole-3,1'-cyclobutane]-1-carbonyl)benzenesulfonyl fluoride](/img/structure/B3001296.png)
